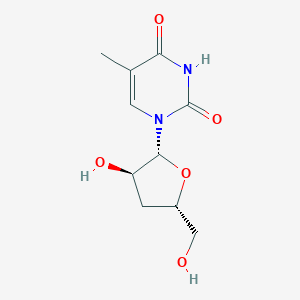

5-Methyl-3'-deoxyuridine

Beschreibung

Eigenschaften

IUPAC Name |

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-8(5)15)9-7(14)2-6(4-13)17-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUWZFRYAAHPDN-LKEWCRSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432282 | |

| Record name | 5-methyl-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7084-29-9 | |

| Record name | 5-methyl-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-3'-deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3'-deoxyuridine is a synthetic pyrimidine nucleoside analog. As a modified version of the naturally occurring deoxyuridine, it holds potential for investigation in various biological processes, particularly in the realms of antiviral and anticancer research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound, with a focus on its potential as a modulator of DNA synthesis.

Chemical Properties

This compound is characterized by the presence of a methyl group at the 5th position of the pyrimidine ring and the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. These structural modifications distinguish it from natural nucleosides and are key to its biological activities.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, computed values provide valuable estimates for research applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₅ | PubChem[1] |

| Molecular Weight | 242.23 g/mol | PubChem[1] |

| CAS Number | 7084-29-9 | PubChem[1] |

| Predicted Density | 1.452 ± 0.06 g/cm³ | ChemicalBook[2] |

| Predicted pKa | 9.55 ± 0.10 | ChemicalBook[2] |

| XLogP3 | -1.5 | PubChem[1] |

| Storage Temperature | 10°C - 25°C | Biosynth[3] |

Solubility and Stability

Information on the specific stability of this compound is limited. However, a commercial supplier recommends storing the compound at temperatures between 10°C and 25°C[3]. As with many nucleoside analogs, it is advisable to protect it from excessive heat and moisture to prevent degradation.

Experimental Protocols

Synthesis of this compound

While a specific, detailed, step-by-step protocol for the synthesis of this compound is not extensively documented in readily available literature, a general synthetic approach can be inferred from the synthesis of related compounds, such as 5-substituted 2'-deoxyuridines and other 3'-deoxynucleosides. A plausible synthetic route would likely involve the coupling of a protected 5-methyluracil base with a suitably protected 3'-deoxyribose derivative, followed by deprotection steps.

A general workflow for the synthesis of a related compound, 5-methyl-2'-deoxycytidine, starts from 5-iodo-2'-deoxyuridine[5]. This suggests that a similar strategy, potentially starting from a protected 3'-deoxyribose precursor, could be adapted for the synthesis of this compound. The synthesis of 5-hydroxymethyl-2'-deoxyuridine has been described involving the condensation of a silylated 5-hydroxymethyluracil with a protected deoxyribofuranosyl chloride[6].

General Workflow for Nucleoside Analog Synthesis

Caption: Generalized workflow for the synthesis of nucleoside analogs.

Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS) is a key analytical technique for the characterization and quantification of this compound.

Sample Preparation:

-

Dissolve a known amount of the compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture).

-

Perform serial dilutions to prepare a calibration curve for quantitative analysis.

-

For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

LC-MS/MS Parameters (Example for a related compound):

-

Column: A C18 reversed-phase column is commonly used for nucleoside analysis.

-

Mobile Phase: A gradient of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode. PubChem provides mass spectrometry data for this compound in both positive ([M+H]⁺) and negative ([M-H]⁻) modes[1].

-

Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) can be used for detection and fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the synthesized compound. The spectra would confirm the presence of the methyl group, the pyrimidine ring protons, and the protons of the 3'-deoxyribose sugar moiety.

Biological Activity and Mechanism of Action

The biological activities of this compound have not been extensively studied specifically. However, based on the large body of research on related 5-substituted deoxyuridine analogs, it is hypothesized to function as an antimetabolite, interfering with nucleic acid synthesis[7].

Potential Mechanisms of Action

The primary proposed mechanism of action for many deoxyuridine analogs is the inhibition of key enzymes involved in DNA synthesis and replication.

1. Inhibition of Thymidylate Synthase (TS): Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis[8]. Many 5-substituted deoxyuridine analogs, after phosphorylation to their 5'-monophosphate form, act as inhibitors of TS[8][9]. The 5-methyl group of this compound mimics the natural substrate, deoxyuridine monophosphate (dUMP), potentially allowing it to bind to the active site of TS and inhibit its function.

Inhibition of Thymidylate Synthase

Caption: Proposed inhibition of Thymidylate Synthase by the monophosphate of this compound.

2. Inhibition of DNA Polymerase: The 3'-deoxy nature of the molecule is a critical structural feature. For DNA chain elongation to occur, DNA polymerases require a free 3'-hydroxyl group on the growing DNA strand to form a phosphodiester bond with the incoming deoxynucleoside triphosphate. Since this compound lacks this 3'-hydroxyl group, its incorporation into a growing DNA strand would lead to chain termination. Once phosphorylated to its triphosphate form, it could act as a competitive inhibitor of natural deoxynucleoside triphosphates for DNA polymerase.

DNA Chain Termination

Caption: Proposed mechanism of DNA chain termination by this compound triphosphate.

Potential Therapeutic Applications

Given its potential to interfere with DNA synthesis, this compound could be explored for its antiviral and anticancer properties. Rapidly replicating cells, such as cancer cells and virus-infected cells, are more susceptible to agents that disrupt DNA synthesis. Numerous 5-substituted deoxyuridine analogs have demonstrated such activities[10].

Conclusion

This compound is a synthetic nucleoside analog with the potential to impact cellular processes by interfering with DNA synthesis. While specific experimental data on its physical properties and biological activities are still emerging, its structural similarity to other known antiviral and anticancer agents makes it a compound of interest for further research. This guide provides a foundational understanding of its chemical nature and hypothesized mechanisms of action, serving as a resource for scientists and researchers in the field of drug discovery and development. Further experimental validation is necessary to fully elucidate its therapeutic potential.

References

- 1. This compound | C10H14N2O5 | CID 9881284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3'-DEOXY-5-METHYLURIDINE | 7084-29-9 [chemicalbook.com]

- 3. Using NMR to Monitor TET-Dependent Methylcytosine Dioxygenase Activity and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Chemotherapy - Wikipedia [en.wikipedia.org]

- 8. Mechanism-based inhibition of thymidylate synthase by 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 10. oncoscience.us [oncoscience.us]

5-Methyl-3'-deoxyuridine: A Technical Guide for Researchers

CAS Number: 7084-29-9

This technical guide provides an in-depth overview of 5-Methyl-3'-deoxyuridine, also known as 3'-deoxythymidine, a pyrimidine nucleoside analog. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a derivative of the naturally occurring nucleoside deoxyuridine. Its structure is characterized by the presence of a methyl group at the 5th position of the uracil base and the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. This structural modification is key to its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₄ | [1] |

| Molecular Weight | 242.23 g/mol | [1] |

| CAS Number | 3416-05-5 | [1] |

| Appearance | White solid | [1] |

| Melting Point | 155-156 °C | [1] |

| SMILES | CC1=CN([C@H]2CC--INVALID-LINK--O2)C(=O)NC1=O | [1] |

Biological Activity

While specific quantitative data for the biological activity of this compound is limited in the readily available literature, extensive research has been conducted on its structural analogs. These studies provide valuable insights into its potential as an anticancer and antiviral agent. The primary mechanism of action for many 3'-deoxynucleoside analogs involves their intracellular phosphorylation to the corresponding 5'-triphosphate, which can then interfere with nucleic acid synthesis.[2][3]

Anticancer Activity of Analogs

Studies on various 3'-deoxy pyrimidine nucleoside analogues have demonstrated significant anticancer activity. For instance, 1-(3-deoxy-β-D-threo-pentofuranosyl)cytosine (3'-deoxy-ara-C) and 3'-deoxycytidine have shown potent activity against a range of cancer cell lines.[4] The 5'-O-acetyl derivative of 3'-deoxy-ara-C exhibited even greater activity against CCRF-CEM cells.[4] These findings suggest that this compound may also possess anticancer properties, warranting further investigation.

Table 1: Anticancer Activity of 3'-Deoxy Pyrimidine Nucleoside Analogs [4]

| Compound | Cell Line | ED₅₀ (µM) |

| 3'-deoxy-ara-C | CCRF-CEM | 2 |

| L1210 | 10 | |

| P388 | 5 | |

| S-180 | 34 | |

| 3'-deoxycytidine | CCRF-CEM | 25 |

| L1210 | 5 | |

| P388 | 2.5 | |

| S-180 | 15 | |

| 5'-O-acetyl-3'-deoxy-ara-C | CCRF-CEM | 0.4 |

| L1210 | 3 | |

| P388 | 3 | |

| S-180 | 13 |

Antiviral Activity of Analogs

The antiviral potential of 3'-deoxythymidine analogs has also been explored. While some acyclic analogues of 3'-azido-3'-deoxythymidine were found to be inactive against HIV-1 and HSV-1/2, other modifications have yielded compounds with notable activity.[5] For example, 3'-fluoro-3'-deoxythymidine has demonstrated higher antiviral potency against HIV-1 than 3'-azido-3'-deoxythymidine (AZT).[6] The 3'-pyrrol-1-yl derivative of 3'-deoxythymidine showed marginal activity against HIV.[7] These results indicate that modifications at the 3' position significantly influence the antiviral spectrum and potency.

Experimental Protocols

General Synthesis of 3'-Deoxynucleosides

A common strategy for the synthesis of 3'-deoxynucleosides involves the deoxygenation of the corresponding ribonucleoside. An improved and more environmentally friendly protocol for the synthesis of 2',3'-dideoxynucleosides has been established, which involves the radical deoxygenation of a xanthate derivative.[8]

General Steps: [8]

-

Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of the starting ribonucleoside is protected, for example, as a silyl ether.

-

Formation of a 2',3'-bisxanthate: The protected ribonucleoside is treated with carbon disulfide and an alkylating agent (e.g., bromoethane) to form a 2',3'-bisxanthate derivative.

-

Radical deoxygenation: The bisxanthate is then subjected to radical deoxygenation using a reagent like tris(trimethylsilyl)silane and a radical initiator.

-

Deprotection: The protecting group on the 5'-hydroxyl is removed to yield the final 2',3'-dideoxynucleoside.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of nucleoside analogs are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Antiviral Assay (CPE Reduction Assay)

The antiviral activity of a compound can be assessed by its ability to protect host cells from the cytopathic effect (CPE) induced by a virus.

Protocol Outline:

-

Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

-

Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of a known titer of the virus. Include appropriate controls (cells only, cells with virus, and a known antiviral drug).

-

Incubation: Incubate the plates until significant CPE is observed in the virus control wells.

-

CPE Evaluation: The CPE can be quantified by staining the cells with a vital stain (e.g., crystal violet) and measuring the absorbance.

-

Data Analysis: Calculate the percentage of CPE reduction for each compound concentration and determine the EC₅₀ value (the concentration that protects 50% of the cells from viral CPE).

Proposed Mechanism of Action

The biological activity of 3'-deoxythymidine analogs is predicated on their intracellular conversion to the active triphosphate form. This process is initiated by cellular kinases. The resulting triphosphate analog can then act as a competitive inhibitor or a chain terminator of viral or cellular DNA polymerases.

As depicted, this compound is transported into the cell and sequentially phosphorylated by host cell kinases to its active triphosphate form. This triphosphate can then compete with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of DNA polymerase. If incorporated into a growing DNA strand, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of DNA replication.[2] This disruption of DNA synthesis is the basis for its potential cytotoxic and antiviral effects.

References

- 1. 2′,3′-二脱氧胸苷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acyclic analogues of 3'-azido-3'-deoxythymidine as potential antiviral agents. Nucleoside synthesis by Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced in vitro inhibition of HIV-1 replication by 3'-fluoro-3'-deoxythymidine compared to several other nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of 3'-heterocyclic substituted 3'-deoxythymidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 5-Methyl-3'-deoxyuridine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 5-Methyl-3'-deoxyuridine, a nucleoside analog with significant potential in antiviral and anticancer research. Although direct experimental data on this specific compound is limited, its structural characteristics—a thymidine analog lacking the 3'-hydroxyl group—allow for a robust and scientifically grounded extrapolation of its biochemical and cellular effects. This document synthesizes established principles of nucleoside analog pharmacology, drawing parallels with well-characterized 3'-deoxynucleosides such as Zidovudine (AZT). We will delve into the core mechanism of DNA chain termination, the prerequisite metabolic activation pathway, and its selective targeting of viral and cancer-specific polymerases. Furthermore, this guide provides detailed, field-proven experimental protocols for the evaluation of this compound's biological activity, offering a foundational framework for researchers entering this area of study.

Introduction: The Rationale for 3'-Deoxy Nucleoside Analogs in Therapeutics

Nucleoside analogs represent a cornerstone of modern antiviral and anticancer chemotherapy. Their efficacy lies in their ability to mimic natural nucleosides, thereby deceiving cellular or viral enzymes involved in nucleic acid synthesis. The therapeutic potential of these molecules is often unlocked through strategic modifications of the pentose sugar or the nucleobase.

This compound belongs to a class of nucleoside analogs characterized by a critical modification: the absence of the hydroxyl group at the 3' position of the deoxyribose sugar. In normal DNA synthesis, this 3'-hydroxyl group is essential, acting as the nucleophile that attacks the incoming deoxynucleoside triphosphate (dNTP) to form a phosphodiester bond, thus elongating the DNA strand[1][2]. The lack of this 3'-hydroxyl group in 3'-deoxy analogs fundamentally disrupts this process, leading to the termination of DNA chain elongation[3][4][5].

The "5-methyl" substitution on the uracil base renders this compound a structural analog of thymidine. This is a key feature, as it directs the initial step of its metabolic activation through the thymidine salvage pathway, starting with phosphorylation by thymidine kinase. This guide will explore the journey of this compound from a prodrug to an active chain-terminating agent and provide the technical means to investigate its therapeutic potential.

The Core Mechanism: A Step-by-Step Analysis

The biological activity of this compound is not inherent to the molecule itself but is realized through a series of intracellular transformations that convert it into a potent inhibitor of DNA synthesis. This multi-step process is central to its mechanism of action and its therapeutic window.

Cellular Uptake and Metabolic Activation

As a hydrophilic molecule, this compound requires specialized transporter proteins to cross the cell membrane. This is primarily mediated by concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs)[6][7]. The expression levels of these transporters can vary between different cell types and may influence the compound's tissue-specific activity and toxicity.

Once inside the cell, this compound must be converted to its active triphosphate form. This is a three-step phosphorylation cascade catalyzed by host cell kinases:

-

Monophosphorylation: As a thymidine analog, this compound is a substrate for thymidine kinase (TK), which catalyzes the addition of the first phosphate group to the 5'-hydroxyl position, forming this compound monophosphate. The efficiency of this initial step is often rate-limiting[7][8].

-

Diphosphorylation: The monophosphate is subsequently phosphorylated by thymidylate kinase (TMPK) to yield the diphosphate form.

-

Triphosphorylation: Finally, nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active this compound triphosphate (5-Methyl-3'-dUTP).

This metabolic activation pathway is essential for the compound's therapeutic effect.

Figure 1: Metabolic activation pathway of this compound.

Inhibition of DNA Polymerases and Chain Termination

The active metabolite, this compound triphosphate, acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of DNA polymerases[9]. The key to its therapeutic selectivity lies in its differential affinity for viral versus host cell DNA polymerases.

-

Antiviral Activity: In virally infected cells, particularly those with retroviruses, the viral reverse transcriptase (RT) often exhibits a significantly higher affinity for 3'-deoxy nucleoside triphosphate analogs compared to the host cell's DNA polymerases[3][8][10]. For instance, the triphosphate of AZT (a 3'-azido-3'-deoxythymidine analog) is approximately 100-fold more selective for HIV reverse transcriptase than for human DNA polymerase alpha[8]. This selective binding leads to the preferential incorporation of the analog into the growing viral DNA strand.

-

Anticancer Activity: In the context of cancer, some tumor types overexpress certain DNA polymerases, such as DNA polymerase beta, which may exhibit a higher propensity to incorporate nucleoside analogs, leading to selective cytotoxicity in cancer cells[11].

Once incorporated into the nascent DNA strand, the absence of the 3'-hydroxyl group makes it impossible for the polymerase to catalyze the formation of the next phosphodiester bond. This results in the immediate and irreversible cessation of DNA chain elongation, a process known as chain termination[4][5]. The accumulation of these terminated DNA fragments can trigger cellular apoptosis.

Figure 2: Comparison of normal DNA elongation and chain termination.

Quantitative Analysis of Biological Activity

The therapeutic potential of this compound is determined by its efficacy (inhibition of viral replication or cancer cell growth) and its safety (toxicity to host cells). This is quantitatively assessed by determining the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/IC50, provides a measure of the therapeutic window. While data for this compound is not available, the following tables provide representative data for related 3'-deoxythymidine analogs to illustrate the expected range of activity.

Table 1: Comparative Antiviral Activity of 3'-Deoxythymidine Analogs

| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|---|

| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | H9 | ~0.005 | >1000 | >200,000 | [8] |

| 3'-Azido-3'-deoxythymidine (AZT) | Avian Leukosis Virus | QT6 | ~0.05 | Not specified | Not specified | [12] |

| 3'-Deoxy-ara-C | HSV-2 | - | 110 | Not specified | Not specified |[13] |

Table 2: Comparative Anticancer Activity of 3'-Deoxy Nucleoside Analogs

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3'-Deoxy-ara-C | CCRF-CEM | Leukemia | 2 | [13] |

| 3'-Deoxy-ara-C | L1210 | Leukemia | 10 | [13] |

| 3'-Deoxycytidine | L1210 | Leukemia | 5 | [13] |

| 5'-Deoxy-5-fluorouridine | MCF-7 | Breast Carcinoma | 35 |[5] |

Table 3: Inhibitory Constants (Ki) of Triphosphate Analogs for Various Polymerases

| Inhibitor | Enzyme | Ki (µM) | Reference |

|---|---|---|---|

| AZT-TP | HIV-1 Reverse Transcriptase | Competitive: ~0.01 | [14] |

| AZT-TP | Human DNA Polymerase γ | Competitive: 1.8 | [15] |

| (-)-3TC-TP | HIV-1 Reverse Transcriptase | Competitive: ~1.24-10.6 | [16] |

| (-)-3TC-TP | Human DNA Polymerase γ | Competitive: 15.8 |[16] |

Experimental Protocols for Evaluation

The following protocols provide a framework for the in vitro evaluation of this compound. These are foundational assays that can be adapted based on the specific research question and available resources.

In Vitro DNA Polymerase Inhibition Assay (Primer Extension Assay)

This assay directly measures the ability of the triphosphate form of the nucleoside analog to inhibit DNA synthesis by a purified polymerase.

Methodology:

-

Primer Labeling: Radiolabel a synthetic oligonucleotide primer at the 5' end using [γ-³²P]ATP and T4 polynucleotide kinase[17][18]. Purify the labeled primer to remove unincorporated nucleotides.

-

Annealing: Anneal the radiolabeled primer to a complementary synthetic DNA or RNA template.

-

Reaction Setup: Prepare reaction mixtures containing the annealed template-primer, a buffered solution with MgCl₂, dNTPs (dATP, dCTP, dGTP, and dTTP), and varying concentrations of this compound triphosphate.

-

Enzyme Addition: Initiate the reaction by adding a purified DNA polymerase (e.g., HIV-1 reverse transcriptase or human DNA polymerase γ).

-

Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.

-

Termination: Stop the reactions by adding a loading buffer containing a chelating agent (EDTA) and formamide.

-

Gel Electrophoresis: Denature the samples and separate the DNA products by size on a high-resolution denaturing polyacrylamide gel.

-

Autoradiography: Visualize the radiolabeled DNA fragments by exposing the gel to a phosphor screen or X-ray film. The presence of shorter DNA fragments at increasing concentrations of the analog indicates chain termination.

Figure 3: Workflow for the primer extension assay.

Cellular Uptake and Phosphorylation Analysis by HPLC

This protocol quantifies the intracellular conversion of the parent nucleoside analog to its active triphosphate form.

Methodology:

-

Cell Culture: Culture the target cells (e.g., cancer cell line or lymphocytes) to the desired density.

-

Drug Incubation: Treat the cells with a known concentration of this compound for various time points.

-

Metabolite Extraction: Rapidly wash the cells with ice-cold PBS and lyse them with a cold extraction solvent (e.g., 70% methanol) to quench metabolic activity and precipitate proteins[19][20].

-

Sample Preparation: Centrifuge the lysate to pellet debris and collect the supernatant containing the soluble metabolites. The sample may require further solid-phase extraction (SPE) to separate mono-, di-, and triphosphates[21].

-

HPLC Analysis: Inject the extracted metabolites onto a reverse-phase or ion-pair reverse-phase high-performance liquid chromatography (HPLC) system coupled with a UV or mass spectrometry (MS) detector[22][23].

-

Quantification: Identify and quantify the parent compound and its phosphorylated metabolites by comparing their retention times and mass spectra to known standards. Create standard curves for absolute quantification.

Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight[1][6].

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals[15][24].

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Assessment of Antiviral Activity (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the replication of a lytic virus.

Methodology:

-

Cell Monolayer: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of serial dilutions of this compound[10].

-

Overlay: After a short adsorption period, remove the virus-drug mixture and add an overlay medium (e.g., containing low-melting-point agarose or methylcellulose) to restrict virus spread to adjacent cells[9].

-

Incubation: Incubate the plates for several days until plaques (zones of cell death) are visible in the control wells (no drug).

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques in each well.

-

IC50 Calculation: Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control and determine the IC50 value.

Conclusion and Future Directions

Based on its chemical structure, this compound is predicted to function as a DNA chain terminator following intracellular phosphorylation. Its thymidine-like nature suggests activation via the thymidine salvage pathway, and the absence of the 3'-hydroxyl group is the definitive feature for its proposed mechanism of action. The therapeutic potential of this compound will hinge on its selective phosphorylation in target cells (virally infected or cancerous) and the preferential utilization of its triphosphate form by viral or specific cellular DNA polymerases over host polymerases.

The experimental protocols detailed in this guide provide a robust starting point for the comprehensive evaluation of this compound. Future research should focus on quantifying its selectivity for various viral reverse transcriptases and human DNA polymerases, elucidating its metabolic profile in different cell types, and assessing its efficacy in preclinical models of viral infection and cancer. These studies will be critical in determining the therapeutic promise of this intriguing nucleoside analog.

References

-

Elwell, L. P., et al. (1987). Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U). Antimicrobial Agents and Chemotherapy, 31(2), 274–280. Available at: [Link]

-

Furman, P. A., et al. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. Proceedings of the National Academy of Sciences, 83(21), 8333–8337. Available at: [Link]

-

Lewis, W., et al. (1994). Cardiac Mitochondrial DNA Polymerase-Gamma Is Inhibited Competitively and Noncompetitively by Phosphorylated Zidovudine. Journal of Clinical Investigation, 93(4), 1832-1837. Available at: [Link]

-

SparkNotes. (n.d.). The Chemistry of the Addition of Substrates of DNA Replication. Available at: [Link]

-

Let's Talk Academy. (2025). Role of the 3' Hydroxyl Group in DNA Synthesis Termination. Available at: [Link]

-

Lin, T. S., et al. (1987). Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine. Journal of Medicinal Chemistry, 30(3), 440–444. Available at: [Link]

-

Hart, G. J., et al. (1992). Effects of (-)-2'-deoxy-3'-thiacytidine (3TC) 5'-triphosphate on human immunodeficiency virus reverse transcriptase and mammalian DNA polymerases alpha, beta, and gamma. Antimicrobial Agents and Chemotherapy, 36(8), 1688–1694. Available at: [Link]

-

Chen, M. S., & Oshana, S. C. (1992). Selective action of 4'-azidothymidine triphosphate on reverse transcriptase of human immunodeficiency virus type 1 and human DNA polymerases alpha and beta. Biochemical Pharmacology, 44(2), 382–385. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

-

Starnes, M. C., & Cheng, Y. C. (1989). Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma. Antimicrobial Agents and Chemotherapy, 33(12), 2109–2114. Available at: [Link]

-

Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Available at: [Link]

-

Babiuk, L. A., et al. (1975). Comparison of the antiviral effects of 5-methoxymethyldeoxyuridine-5'-monophosphate with adenine arabinoside-5'. Antimicrobial Agents and Chemotherapy, 8(6), 643–650. Available at: [Link]

-

Olsen, J. C., et al. (1987). 3'-Azido-3'-deoxythymidine inhibits the replication of avian leukosis virus. Journal of Virology, 61(9), 2800–2806. Available at: [Link]

-

Skoglund, M., et al. (1995). The Intracellular Phosphorylation of (-)-2'-deoxy-3'-thiacytidine (3TC) and the Incorporation of 3TC 5'-monophosphate Into DNA by HIV-1 Reverse Transcriptase and Human DNA Polymerase Gamma. Biochemical Pharmacology, 50(5), 717–723. Available at: [Link]

-

Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. Available at: [Link]

-

De Clercq, E., et al. (1979). Antiviral activity of 5-methylthiomethyl-2'-deoxyuridine and other 5-substituted 2'-deoxyuridines. Biochemical Pharmacology, 28(22), 3249–3254. Available at: [Link]

-

YouTube. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. Available at: [Link]

-

Babiuk, L. A., et al. (1975). Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside. Antimicrobial Agents and Chemotherapy, 8(6), 643–650. Available at: [Link]

-

Omics Online. (2014). Determination of Intracellular Concentrations of Nucleoside Analogues and their Phosphorylated Metabolites. Available at: [Link]

-

Ma, M., & Guttman, A. (2017). Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues. Molecules, 22(6), 987. Available at: [Link]

-

Sanger, F., et al. (1977). DNA sequencing with chain-terminating inhibitors. Proceedings of the National Academy of Sciences, 74(12), 5463–5467. Available at: [Link]

-

Mitsuya, H., et al. (1985). 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro. Proceedings of the National Academy of Sciences, 82(20), 7096–7100. Available at: [Link]

-

Anderson, P. L., et al. (2007). Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection. Journal of Chromatography B, 852(1-2), 263–272. Available at: [Link]

-

Walker, S. E., & Lorsch, J. R. (2016). Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates. protocols.io. Available at: [Link]

-

Leyva, A., et al. (1982). Cytotoxic and biochemical effects of thymidine and 3-deazauridine on human tumor cells. Cancer Research, 42(10), 4031–4036. Available at: [Link]

-

Chavis, C., et al. (2021). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 26(11), 3293. Available at: [Link]

-

Ueno, A. M., et al. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 21(18), 6643. Available at: [Link]

-

Parker, W. B. (2009). Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. Chemical Reviews, 109(7), 2880–2893. Available at: [Link]

-

Showalter, H. D. (2013). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Chemistry and Chemotherapy, 23(4), 143–175. Available at: [Link]

-

Patsnap. (2024). What are DNA-directed DNA polymerase inhibitors and how do they work?. Available at: [Link]

-

Bergues, C., et al. (2001). Antitumor activity of 2',3'-dideoxycytidine nucleotide analog against tumors up-regulating DNA polymerase beta. Cancer Research, 61(17), 6523–6527. Available at: [Link]

-

Armstrong, R. D., & Cadman, E. (1983). 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow. Cancer Research, 43(6), 2525–2528. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. oncoscience.us [oncoscience.us]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioagilytix.com [bioagilytix.com]

- 10. benchchem.com [benchchem.com]

- 11. Primer Extension Reactions for the PCR- based α- complementation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cardiac mitochondrial DNA polymerase-gamma is inhibited competitively and noncompetitively by phosphorylated zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]

- 19. benchchem.com [benchchem.com]

- 20. omicsonline.org [omicsonline.org]

- 21. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Thymidine Analog: A Technical History of 5-Methyl-3'-deoxyuridine

A deep dive into the discovery, synthesis, and evolving biological significance of 5-Methyl-3'-deoxyuridine (also known as 3'-deoxythymidine), a molecule that has played a foundational role in the development of antiviral and anticancer therapies. This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the compound's history, from its initial synthesis to its contemporary applications in biomedical research.

Discovery and Early Synthesis: A Tale of Nucleoside Analogs

The story of this compound is intrinsically linked to the broader exploration of nucleoside analogs as potential therapeutic agents in the mid-20th century. While the precise first synthesis of this compound is not definitively documented in a single landmark paper, the foundational work on related 3'-deoxynucleosides was pioneered by researchers like Jerome Horwitz. In the early 1960s, Horwitz and his team at the Michigan Cancer Foundation were instrumental in synthesizing a range of nucleoside analogs with modifications to the sugar moiety, initially with the goal of developing novel anticancer agents.[1] This research culminated in the landmark 1964 synthesis of 3'-azido-3'-deoxythymidine (AZT), a compound that would later become the first FDA-approved drug for the treatment of HIV/AIDS.[1]

The synthesis of 3'-deoxythymidine itself was a logical progression in this line of inquiry, focusing on the removal of the 3'-hydroxyl group from the deoxyribose sugar of thymidine. This structural modification is critical as it prevents the formation of the 3'-5' phosphodiester bond necessary for the elongation of a DNA chain during replication.

Synthetic Methodologies: Crafting a Chain Terminator

Several synthetic routes have been developed for the preparation of 3'-deoxythymidine and its derivatives. A common and illustrative approach involves the modification of the parent nucleoside, thymidine.

General Synthetic Scheme

A representative synthesis of 3'-deoxythymidine can be conceptualized through the following workflow, which involves protection of the 5'-hydroxyl group, modification of the 3'-hydroxyl group to a leaving group, and subsequent reduction.

References

An In-depth Technical Guide to the Metabolic Pathway of 5-Methyl-3'-deoxyuridine

This guide provides a comprehensive technical overview of the metabolic fate of 5-Methyl-3'-deoxyuridine, a modified pyrimidine nucleoside. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on nucleoside metabolism to propose a putative pathway for this compound, outlines robust experimental protocols for its validation, and discusses the scientific rationale behind these methodologies.

Introduction: The Significance of Modified Nucleosides

Modified nucleosides are fundamental to various biological processes and are a cornerstone of antiviral and anticancer therapies. Their efficacy is intrinsically linked to their metabolic activation (anabolism) and degradation (catabolism) within the cell. This compound, a structural analog of thymidine, presents a unique case for metabolic investigation due to the modifications at both the pyrimidine base and the deoxyribose sugar. Understanding its metabolic pathway is crucial for elucidating its potential biological activity, mechanism of action, and therapeutic applications.

Part 1: The Postulated Metabolic Pathway of this compound

Based on established pyrimidine metabolic routes, a hypothetical pathway for this compound can be proposed. This pathway involves a series of enzymatic reactions that either lead to its breakdown and excretion or its conversion into potentially active nucleotide forms.

Catabolic Pathway: Degradation and Clearance

The primary catabolic route for pyrimidine nucleosides involves deamination and phosphorolysis or hydrolysis.

-

Step 1: Deamination (Potential) : While 5-methyluridine is not a direct substrate for deamination in the same way as 5-methylcytidine, it is important to consider the broader context of pyrimidine salvage. The initial and most probable catabolic step for many pyrimidine nucleosides is the cleavage of the glycosidic bond.[1][2][3]

-

Step 2: Glycosidic Bond Cleavage : The key catabolic event is likely the cleavage of the N-glycosidic bond. In mammals, this is typically catalyzed by thymidine phosphorylase , while in some other organisms, a nucleoside hydrolase may be involved.[2][3] This reaction would release the pyrimidine base, thymine (5-methyluracil) , and 3-deoxyribose-1-phosphate (from phosphorylase activity) or 3-deoxyribose (from hydrolase activity).[2][4]

Anabolic Pathway: The Path to Bioactivation

The therapeutic potential of many nucleoside analogs hinges on their phosphorylation to the triphosphate form, which can then be incorporated into nucleic acids or inhibit key cellular enzymes.[5]

-

Step 1: Monophosphorylation : The initial and rate-limiting step in the anabolic pathway is the conversion of this compound to its 5'-monophosphate derivative. This reaction is catalyzed by a nucleoside kinase . Given its structural similarity to thymidine, thymidine kinase 1 (TK1) in the cytosol and thymidine kinase 2 (TK2) in the mitochondria are the primary candidates for this phosphorylation.[6][7] The absence of a 3'-hydroxyl group may influence the binding affinity and catalytic efficiency of these enzymes.

-

Step 2: Diphosphorylation : The newly synthesized this compound monophosphate would then be a substrate for a nucleoside monophosphate kinase , likely thymidylate kinase , which would convert it to the diphosphate form.

-

Step 3: Triphosphorylation : Finally, a nucleoside diphosphate kinase would catalyze the formation of this compound triphosphate. This triphosphate is the putative active form of the molecule.

The following diagram illustrates the postulated metabolic pathways:

Caption: Postulated metabolic pathways of this compound.

Part 2: Experimental Validation and Methodologies

A rigorous, multi-faceted experimental approach is necessary to validate the proposed metabolic pathway and to quantify the kinetics of each enzymatic step. The following protocols are designed to provide a comprehensive understanding of the metabolism of this compound.

In Vitro Enzymatic Assays

The initial step is to determine if this compound is a substrate for the key enzymes in the proposed pathway.

2.1.1 Protocol: Nucleoside Kinase Activity Assay

-

Objective : To determine if thymidine kinase (TK1 or TK2) can phosphorylate this compound.

-

Methodology :

-

Reaction Mixture : Prepare a reaction mixture containing recombinant human TK1 or TK2, ATP, MgCl₂, a suitable buffer (e.g., Tris-HCl), and varying concentrations of this compound.

-

Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Quenching : Stop the reaction by adding a quenching solution (e.g., perchloric acid or methanol).

-

Analysis : Analyze the reaction mixture for the formation of this compound monophosphate using LC-MS/MS.[8]

-

Kinetics : Determine the Michaelis-Menten kinetics (Km and Vmax) by measuring the initial reaction rates at different substrate concentrations.

-

2.1.2 Protocol: Nucleoside Phosphorylase Activity Assay

-

Objective : To assess the catabolism of this compound by thymidine phosphorylase.

-

Methodology :

-

Reaction Mixture : Prepare a reaction mixture containing recombinant human thymidine phosphorylase, phosphate buffer, and this compound.

-

Incubation : Incubate at 37°C.

-

Time Points : Collect aliquots at various time points.

-

Analysis : Analyze the samples for the depletion of the parent compound and the formation of thymine using LC-MS/MS.

-

Cell-Based Metabolic Studies

Studying the metabolism in a cellular context provides insights into the intracellular fate of the compound, including transport and competition with endogenous nucleosides.

2.2.1 Protocol: Intracellular Metabolite Quantification

-

Objective : To identify and quantify the intracellular metabolites of this compound in cancer cell lines.

-

Methodology :

-

Cell Culture : Culture relevant human cancer cell lines (e.g., HeLa, HCT116) to a specified confluency.

-

Treatment : Treat the cells with a known concentration of this compound for various time points.

-

Metabolite Extraction :

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract the metabolites using a cold extraction solution (e.g., 80% methanol).

-

-

Analysis : Analyze the cell extracts using LC-MS/MS to identify and quantify this compound and its potential phosphorylated and catabolic products.[9]

-

2.2.2 Data Presentation: Intracellular Metabolite Levels

| Metabolite | Concentration (pmol/106 cells) at 2 hours | Concentration (pmol/106 cells) at 6 hours |

| This compound | Experimental Data | Experimental Data |

| This compound Monophosphate | Experimental Data | Experimental Data |

| This compound Diphosphate | Experimental Data | Experimental Data |

| This compound Triphosphate | Experimental Data | Experimental Data |

| Thymine | Experimental Data | Experimental Data |

Experimental Workflow Visualization

The following diagram outlines the workflow for investigating the metabolic pathway of this compound.

Caption: Workflow for metabolic pathway elucidation.

Part 3: Trustworthiness and Self-Validating Systems

The reliability of the experimental data is paramount. The described protocols incorporate self-validating mechanisms:

-

Use of Recombinant Enzymes : Utilizing purified, recombinant enzymes in the in vitro assays ensures that the observed activity is directly attributable to the specific enzyme being studied, eliminating confounding variables from cellular lysates.

-

Stable Isotope Labeled Internal Standards : For the LC-MS/MS quantification, the use of stable isotope-labeled analogs of this compound and its expected metabolites is critical. These internal standards co-elute with the analytes and experience similar matrix effects, allowing for highly accurate and precise quantification.

-

Multiple Cell Lines : Employing a panel of cell lines with varying expression levels of key metabolic enzymes (e.g., TK1, thymidine phosphorylase) can help to correlate enzyme expression with the metabolic profile of this compound, thereby providing further evidence for the involvement of these enzymes.

-

Pharmacological Inhibition : The use of known inhibitors for specific enzymes (e.g., a thymidine phosphorylase inhibitor) in the cell-based assays should lead to predictable changes in the metabolite profile, thus validating the role of the targeted enzyme.

Conclusion

The study of the metabolic pathway of this compound requires a systematic and multi-pronged approach. By combining in vitro enzymatic assays with cell-based metabolic profiling, researchers can build a comprehensive picture of its activation and degradation routes. The methodologies outlined in this guide are designed to ensure scientific rigor and data integrity, providing a solid foundation for future investigations into the therapeutic potential of this and other novel nucleoside analogs. The elucidation of this pathway will be instrumental in guiding further preclinical and clinical development, ultimately contributing to the advancement of targeted therapies.

References

-

He, Y., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research, 51(14), 7451–7464. [Link]

-

Zheng, W., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. bioRxiv. [Link]

-

Wigdahl, B. L., et al. (1980). Synthesis of 5-[(methylthio)methyl]-2'-deoxyuridine, the Corresponding Sulfoxide and Sulfone, and Their 5'-phosphates: Antiviral Effects and Thymidylate Synthetase Inhibition. Journal of Medicinal Chemistry, 23(3), 252–256. [Link]

-

Mayol, L., et al. (2001). SYNTHESIS OF 5-METHYLAMINO-2′-DEOXYURIDINE DERIVATIVES. Nucleosides, Nucleotides and Nucleic Acids, 20(10-11), 1831–1841. [Link]

-

Wu, H., & Zhang, Y. (2014). Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation. Methods in Molecular Biology, 1136, 113-126. [Link]

-

He, Y., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research, 51(14), 7451-7464. [Link]

-

Clough, D. W., et al. (1978). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Antimicrobial Agents and Chemotherapy, 14(1), 126–131. [Link]

-

Gupta, V. S., & Bubbar, G. L. (1971). Synthesis and Properties of 5-Hydroxymethyl-2′-deoxyuridine and its α-Anomer. Canadian Journal of Chemistry, 49(5), 719-724. [Link]

-

Ueno, Y., et al. (2013). Divergent Synthesis of 5-Substituted Pyrimidine 2'-Deoxynucleosides and Their Incorporation into Oligodeoxynucleotides for the Survey of Uracil DNA Glycosylases. Journal of Organic Chemistry, 78(13), 6566-6574. [Link]

-

Woodman, P. W., et al. (1985). Use of 5-trifluoromethyldeoxycytidine and tetrahydrouridine to circumvent catabolism and exploit high levels of cytidine deaminase in tumors to achieve DNA- and target-directed therapies. Cancer Research, 45(11 Pt 1), 5270–5280. [Link]

-

Németh, K., et al. (2021). A relative quantitation method for measuring DNA methylation and hydroxymethylation using guanine as an internal standard. Analytical Methods, 13(37), 4287-4294. [Link]

-

Wikipedia. (2025). Chemotherapy. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9881284, this compound. [Link]

-

Taylor, A. G. (2021). An Overview of Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies. Xenotech. [Link]

-

Amistadi, M. K., & Tor, Y. (2018). Nucleoside Analogs in the Study of the Epitranscriptome. Molecules, 23(11), 2850. [Link]

-

Ray, A. S., et al. (2022). Cell and Tissue Specific Metabolism of Nucleoside and Nucleotide Drugs: Case Studies and Implications for Precision Medicine. Drug Metabolism and Disposition, 51(2), 166-176. [Link]

-

Johnson, A. A., et al. (2013). Metabolism of deoxypyrimidines and deoxypyrimidine antiviral analogs in isolated brain mitochondria. Biochemical Pharmacology, 86(9), 1331–1339. [Link]

-

Suzuki, M., et al. (2015). Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells. Oncoscience, 2(6), 543–556. [Link]

-

Roosendaal, J., et al. (2020). Quantitative LC-MS/MS analysis of 5-hydroxymethyl-2'-deoxyuridine to monitor the biological activity of J-binding protein. Analytical Biochemistry, 610, 113930. [Link]

-

Jekunen, A., & Vilpo, J. A. (1984). 5-Methyl-2'-deoxycytidine. Metabolism and effects on cell lethality studied with human leukemic cells in vitro. Leukemia Research, 8(3), 431–435. [Link]

-

Amato, R., et al. (2019). Metabolic pathway of of 5-FU. 5-FdUMP/UDP/UTP: 5fluorodeoxyuridine-mono/di/triphosphate. ResearchGate. [Link]

-

Goliszewska, K., et al. (2023). In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species. Journal of Fungi, 9(7), 723. [Link]

-

Fukushima, M. (2018). New Challenges and Inspired Answers for Anticancer Drug Discovery and Development. ResearchGate. [Link]

-

Parker, W. B., & Cheng, Y. C. (1990). Metabolism and mechanism of action of 5-fluorouracil. Pharmacology & Therapeutics, 48(3), 381–395. [Link]

-

Bardos, T. J., et al. (1975). Effects of 5-mercapto-2'-deoxyuridine on the incorporation of nucleosides into RNA and DNA in a primary lymphocyte culture system. Annals of the New York Academy of Sciences, 255, 522–531. [Link]

-

Kaufman, E. R. (1988). The role of deoxyribonucleotide metabolism in 5-bromo-2'-deoxyuridine mutagenesis in mammalian cells. Mutation Research, 200(1-2), 149–155. [Link]

-

Starzomska, H., et al. (2007). Quantification of 5-methyl-2'-deoxycytidine in the DNA. Acta Biochimica Polonica, 54(4), 837–842. [Link]

-

Ellims, P. H., et al. (1981). Modulation of deoxynucleotide metabolism by the deoxycytidylate deaminase inhibitor 3,4,5,6-tetrahydrodeoxyuridine. Cancer Research, 41(12 Pt 1), 5037–5042. [Link]

-

Cheraghali, A. M., et al. (1994). Bioavailability and pharmacokinetic parameters for 5-ethyl-2'-deoxyuridine. Antiviral Research, 25(3-4), 259–267. [Link]

-

Liu, S., et al. (2013). Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA. Nucleic Acids Research, 41(13), 6421–6429. [Link]

-

Beumer, J. H., et al. (2007). Pharmacokinetics, Metabolism, and Oral Bioavailability of the DNA Methyltransferase Inhibitor 5-Fluoro-2′-Deoxycytidine in Mice. Clinical Cancer Research, 13(1), 311-318. [Link]

-

Saha, S., et al. (2023). Quantum chemical and molecular modeling studies of twenty therapeutic nucleosides and nucleoside analogues. ChemRxiv. [Link]

-

Exelixis, Inc. (2025). Explore Clinical Trials. [Link]

-

Yano, T., et al. (2018). Reaction Control Mechanism in Deoxyuridine 5'-Triphosphate Nucleotidohydrolase. Frontiers in Chemistry, 6, 529. [Link]

-

ClinicalTrials.gov. (2018). A Study of an Investigational Drug in Participants With Advanced Cancer. [Link]

-

Beumer, J. H., et al. (2007). Pharmacokinetics, Metabolism, and Oral Bioavailability of the DNA Methyltransferase Inhibitor 5-Fluoro-2′-Deoxycytidine in Mice. Semantic Scholar. [Link]

Sources

- 1. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Cell and Tissue Specific Metabolism of Nucleoside and Nucleotide Drugs: Case Studies and Implications for Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of deoxypyrimidines and deoxypyrimidine antiviral analogs in isolated brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of 5-mercapto-2'-deoxyuridine on the incorporation of nucleosides into RNA and DNA in a primary lymphocyte culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative LC-MS/MS analysis of 5-hydroxymethyl-2'-deoxyuridine to monitor the biological activity of J-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. real.mtak.hu [real.mtak.hu]

An In-depth Technical Guide to the In Vitro Stability of 5-Methyl-3'-deoxyuridine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro stability of 5-Methyl-3'-deoxyuridine. As a nucleoside analog with potential therapeutic applications, understanding its stability profile is critical for preclinical development, formulation, and defining optimal storage conditions. This document offers a detailed, scientifically grounded approach, moving beyond a simple recitation of protocols to explain the rationale behind experimental design and validation.

Introduction: The Significance of this compound and its Stability

This compound is a modified pyrimidine nucleoside that, like other nucleoside analogs, holds potential as an antiviral or anticancer agent.[1][2] Its efficacy and safety are intrinsically linked to its chemical stability. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and unreliable experimental results.[] Therefore, a thorough in vitro stability assessment is a foundational step in its development pathway.[][4]

This guide will delineate a comprehensive strategy to characterize the stability of this compound under various conditions relevant to its handling, storage, and biological testing. We will explore its susceptibility to degradation under different pH and temperature conditions, as well as its stability in the presence of biological matrices.

Foundational Concepts: Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on the known chemistry of similar nucleoside analogs.[1][5] The primary modes of degradation for nucleosides often involve:

-

Hydrolysis of the N-glycosidic bond: This is a common degradation pathway for nucleosides, leading to the cleavage of the bond between the pyrimidine base (5-methyluracil) and the deoxyribose sugar.[1][5] This reaction can be influenced by pH and temperature.

-

Modification of the pyrimidine ring: The 5-methyluracil base itself can undergo chemical modifications, although it is generally more stable than cytosine, which is prone to deamination.[5]

-

Enzymatic degradation: In biological matrices, nucleosides can be metabolized by various enzymes, such as nucleoside phosphorylases, which can cleave the glycosidic bond.[6]

The following diagram illustrates a hypothetical degradation workflow for this compound.

Sources

- 1. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes [mdpi.com]

- 4. In vitro methods for testing antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituent effects on degradation rates and pathways of cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Phosphorylation of 5-Methyl-3'-deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic phosphorylation of 5-Methyl-3'-deoxyuridine, a modified nucleoside with potential applications in antiviral and anticancer therapies. This document details the core biochemical processes, key enzymatic players, and methodologies for studying this critical activation step.

Introduction

This compound, also known as 3'-deoxythymidine, is a synthetic nucleoside analog. Like many nucleoside-based drugs, its biological activity is contingent upon its intracellular conversion to the corresponding mono-, di-, and triphosphate forms. This phosphorylation cascade is initiated by host or viral nucleoside kinases. The resulting triphosphorylated analog can then act as a competitive inhibitor or a chain terminator for DNA polymerases, thereby disrupting nucleic acid synthesis in rapidly proliferating cells or virally infected cells. Understanding the enzymatic kinetics and substrate specificity of the kinases involved is paramount for the rational design of novel therapeutics and for optimizing existing treatment regimens.

The Enzymatic Phosphorylation Pathway

The conversion of this compound to its active triphosphate form is a stepwise process, with each step catalyzed by a specific class of enzymes.

-

Monophosphorylation: The initial and often rate-limiting step is the transfer of a phosphate group from a phosphate donor, typically ATP, to the 5'-hydroxyl group of this compound. This reaction is catalyzed by a nucleoside kinase.

-

Diphosphorylation: The newly synthesized this compound-5'-monophosphate is then converted to the diphosphate form by a nucleoside monophosphate kinase (NMPK).

-

Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active this compound-5'-triphosphate.

Caption: Stepwise enzymatic phosphorylation of this compound.

Key Enzymes in this compound Phosphorylation

While the specific kinase responsible for the phosphorylation of this compound may be cell-type or organism-dependent, several candidate enzymes are known to phosphorylate a broad range of nucleoside analogs.

-

Thymidine Kinase 1 (TK1): As a 3'-deoxy analog of thymidine, this compound is a prime substrate candidate for TK1. This enzyme's expression is tightly regulated with the cell cycle, peaking during the S phase, which makes it an attractive target for cancer chemotherapy.

-

Deoxycytidine Kinase (dCK): dCK is known for its broad substrate specificity, phosphorylating various deoxyribonucleosides and their analogs. Its activity is crucial for the activation of several clinically important antiviral and anticancer drugs.

-

Uridine-Cytidine Kinases (UCK1 and UCK2): These kinases are responsible for the phosphorylation of uridine and cytidine. UCK2, in particular, is often overexpressed in tumor cells and can phosphorylate a range of modified ribonucleosides.[1]

-

Drosophila melanogaster Deoxynucleoside Kinase (dNK): This enzyme is noted for its exceptionally broad substrate tolerance and is a valuable tool for the in vitro synthesis of modified nucleotide monophosphates.[2]

The kinetic parameters for the phosphorylation of related nucleoside analogs by some of these kinases are summarized in the table below. These values provide a comparative basis for estimating the efficiency of this compound phosphorylation.

| Enzyme | Substrate | Km (µM) | Vmax (relative activity) | Reference |

| Human TK1 | [18F]FLT (3'-fluoro-3'-deoxythymidine) | 4.8 ± 0.3 | 7.4 pmol/min/10^6 cells | --INVALID-LINK-- |

| Human dCK | Deoxycytidine | 0.5 - 2.0 | Not specified | --INVALID-LINK-- |

| Human UCK2 | Uridine | 10 - 20 | Not specified | --INVALID-LINK-- |

| D. melanogaster dNK | Thymidine | 1.2 | 100% (relative) | --INVALID-LINK-- |

Experimental Protocols

In Vitro Kinase Assay using Radiolabeled Substrate

This protocol describes a method to determine the kinetics of this compound phosphorylation using a radiolabeled analog and thin-layer chromatography (TLC).

Caption: Workflow for a radiolabeled kinase assay.

Materials:

-

Purified recombinant kinase (e.g., TK1, dCK)

-

[³H]-5-Methyl-3'-deoxyuridine

-

ATP solution

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

EDTA solution

-

TLC plates (e.g., silica gel)

-

Developing solvent (e.g., n-butanol:acetic acid:water)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, ATP, MgCl₂, and varying concentrations of [³H]-5-Methyl-3'-deoxyuridine.

-

Initiate the reaction by adding the purified kinase.

-

Incubate the reaction at 37°C. Aliquots are taken at different time points.

-

Stop the reaction by adding EDTA or by heat inactivation.

-

Spot a small volume of each reaction aliquot onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system to separate the unphosphorylated nucleoside from its phosphorylated products.

-

Visualize the spots by autoradiography or a phosphorimager.

-

Excise the spots corresponding to the substrate and the monophosphate product and quantify the radioactivity using a scintillation counter.

-

Calculate the initial reaction velocities and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

High-Throughput Luciferase-Based Kinase Assay

This method is suitable for screening multiple kinases or inhibitors. It relies on the principle that ATP is consumed during the phosphorylation reaction, and the remaining ATP can be quantified using a luciferase-based system.

Materials:

-

Purified recombinant kinase

-

This compound

-

ATP solution

-

Kinase reaction buffer

-

Luciferase-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Dispense the kinase, buffer, and this compound into the wells of a microplate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature or 37°C for a defined period.

-

Add the luciferase-based ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer. The light output is inversely correlated with the kinase activity.

Cellular Metabolism and Drug Development Implications

The efficiency of this compound phosphorylation within target cells is a critical determinant of its therapeutic efficacy. High levels of the relevant kinase(s) can lead to enhanced drug activation and a more potent cytotoxic or antiviral effect. Conversely, low kinase expression can be a mechanism of drug resistance.

For drug development professionals, characterizing the enzymatic phosphorylation of this compound is essential for:

-

Lead Optimization: Understanding the structure-activity relationship by comparing the phosphorylation rates of different nucleoside analogs.

-

Predicting Clinical Response: Assessing the expression levels of key kinases in patient samples as potential biomarkers for treatment outcome.

-

Combination Therapies: Designing rational drug combinations, for instance, by co-administering agents that upregulate the expression of the activating kinase.

The cellular uptake of this compound is also a crucial factor, which is mediated by nucleoside transporters. The overall intracellular concentration of the active triphosphate form is a result of the interplay between transport, phosphorylation, and catabolism.

Conclusion

The enzymatic phosphorylation of this compound is a fundamental process that underpins its potential as a therapeutic agent. A thorough understanding of the enzymes involved, their kinetic properties, and the cellular pathways that regulate their activity is indispensable for the successful development of this and other nucleoside analogs. The experimental protocols provided in this guide offer a starting point for researchers to investigate this critical aspect of nucleoside analog metabolism.

References

5-Methyl-3'-deoxyuridine effect on DNA synthesis

An In-Depth Technical Guide on the Core Effect of 5-Methyl-3'-deoxyuridine on DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic nucleoside analog of thymidine. Its structure is characterized by the presence of a methyl group at the 5th position of the pyrimidine ring, identical to thymine, and the absence of a hydroxyl group at the 3' position of the deoxyribose sugar moiety. This latter modification is the critical determinant of its biological activity. Due to the lack of the 3'-hydroxyl group, which is essential for the formation of phosphodiester bonds during DNA replication, this compound is predicted to function as a DNA chain terminator.[1][2][3] This guide will delineate the putative mechanism of action of this compound, present comparative data from related compounds, and provide detailed experimental protocols for its investigation.

Core Mechanism of Action: DNA Chain Termination

The biological effect of this compound is predicated on a multi-step intracellular process, culminating in the halting of DNA synthesis.

Cellular Uptake and Transport

Like other nucleoside analogs, this compound is hydrophilic and cannot passively diffuse across the cell membrane.[4] Its entry into the cell is mediated by specialized nucleoside transporter proteins. There are two main families of these transporters:

-

Equilibrative Nucleoside Transporters (ENTs): These facilitate the bidirectional transport of nucleosides down their concentration gradient.[4][5]

-

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent symporters that actively transport nucleosides against their concentration gradient.[5]

The specific transporters involved and the efficiency of uptake can vary depending on the cell type and the expression levels of these transporters.[5][6]

Intracellular Metabolic Activation

Once inside the cell, this compound must be converted into its active triphosphate form to exert its effect. This is a sequential phosphorylation process carried out by cellular kinases:[7][8]

-

Monophosphorylation: A nucleoside kinase, likely thymidine kinase due to the structural similarity to thymidine, phosphorylates this compound to this compound monophosphate.[9]

-

Diphosphorylation: A nucleoside monophosphate kinase then converts the monophosphate form to this compound diphosphate.

-

Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active this compound triphosphate (5-Me-3'-dUTP).[10]

Caption: Metabolic activation of this compound.

Inhibition of DNA Polymerase and Chain Termination

The active 5-Me-3'-dUTP acts as a competitive substrate to the natural deoxythymidine triphosphate (dTTP) for DNA polymerases.[3][11] During DNA replication, DNA polymerase incorporates 5-Me-3'-dUMP into the growing DNA strand opposite an adenine base in the template strand.

However, because the incorporated nucleotide lacks a 3'-hydroxyl group, DNA polymerase cannot catalyze the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate.[1][2][12] This results in the immediate cessation of DNA chain elongation, a process known as chain termination.[3] The accumulation of these terminated DNA strands can trigger cell cycle arrest and apoptosis.[11]

Caption: Mechanism of DNA chain termination.

Data Presentation: Comparative Inhibitory Activities

| Compound (Triphosphate Form) | Enzyme | Ki Value (µM) | IC50 Value (µM) | Competitive With |

| 3'-Deoxyadenosine triphosphate (Cordycepin-TP) | Calf Thymus DNA Polymerase α | 29 | - | dATP |

| 3'-Deoxycytidine triphosphate (3'-dCTP) | RNA Polymerase I/II | 3.0 | - | CTP |

| 3'-Azido-3'-deoxythymidine triphosphate (AZT-TP) | HIV-1 Reverse Transcriptase | 0.003 - 0.05 | - | dTTP |

| 2',3'-Dideoxyadenosine triphosphate (ddATP) | HIV-1 Reverse Transcriptase | 0.05 | - | dATP |

| 2',3'-Dideoxyguanosine triphosphate (ddGTP) | HIV-1 Reverse Transcriptase | 0.05 - 0.25 | - | dGTP |

| 2',3'-Dideoxycytidine triphosphate (ddCTP) | HIV-1 Reverse Transcriptase | 0.1 - 0.2 | - | dCTP |

| 2',3'-Dideoxythymidine triphosphate (ddTTP) | HIV-1 Reverse Transcriptase | 0.3 - 1.0 | - | dTTP |

Note: Data is compiled from various sources for illustrative purposes. Ki and IC50 values can vary significantly based on experimental conditions, such as the specific enzyme, template-primer, and ion concentrations used.[13]

Experimental Protocols